molecular formula C10H10O2 B2570116 Cyclopropyl(2-hydroxyphenyl)methanone CAS No. 128405-69-6

Cyclopropyl(2-hydroxyphenyl)methanone

Cat. No. B2570116
CAS RN: 128405-69-6
M. Wt: 162.188
InChI Key: KKXVHKCVJBCKKJ-UHFFFAOYSA-N
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Description

Cyclopropyl(2-hydroxyphenyl)methanone is a chemical compound with the molecular formula C10H10O2 . It is a specialty chemical that can be used in various applications .


Molecular Structure Analysis

The molecular structure of Cyclopropyl(2-hydroxyphenyl)methanone consists of a cyclopropyl group attached to a methanone group, which is further connected to a 2-hydroxyphenyl group . The molecular weight of this compound is 162.19 .


Physical And Chemical Properties Analysis

Cyclopropyl(2-hydroxyphenyl)methanone is a solid or semi-solid or liquid or lump . It has a molecular weight of 162.19 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

  • Combinatorial Chemistry Scaffolds : Cyclopropyl(2-hydroxyphenyl)methanone has been utilized as a scaffold in combinatorial chemistry. Grover et al. (2004) demonstrated an efficient synthesis of 4-substituted cyclopropyl phenyl methanones bound to resins, which served as scaffolds for generating structurally diverse alicyclic compounds (Grover et al., 2004).

  • Synthesis of Pyrazole Derivatives : Alizadeh et al. (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives using a 1,3-dipolar cycloaddition approach. This synthesis process was important for developing pyrazole derivatives (Alizadeh et al., 2015).

  • Antitubercular Activity : Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and evaluated their antitubercular activity. Some compounds in this series showed significant activity against Mycobacterium tuberculosis (Bisht et al., 2010).

  • Histamine H3-Receptor Antagonism : Stark (2000) described the synthesis of ciproxifan, a novel antagonist for the histamine H3 receptor, which involves cyclopropyl(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone (Stark, 2000).

  • Halohydrofuran Synthesis : Mothe et al. (2011) developed a method to prepare 3-halohydrofurans efficiently using cyclopropyl methanols, highlighting the versatility of cyclopropyl methanone derivatives in organic synthesis (Mothe et al., 2011).

  • Photolysis and Radical Studies : Ranaweera et al. (2015) investigated the photolysis of cyclopropyl(phenyl)methanone, providing insights into the behavior of cyclopropyl methanones under photochemical conditions (Ranaweera et al., 2015).

  • Synthesis of Neuroprotective Compounds : Yoon et al. (2006) isolated compounds from Imperata cylindrica, including 5-hydroxy-2-(2-phenylethyl)chromone, demonstrating neuroprotective activity. The structural similarity with cyclopropyl(2-hydroxyphenyl)methanone suggests potential research applications in neuroprotection (Yoon et al., 2006).

Safety and Hazards

Cyclopropyl(2-hydroxyphenyl)methanone is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

cyclopropyl-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXVHKCVJBCKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2-hydroxyphenyl)methanone

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